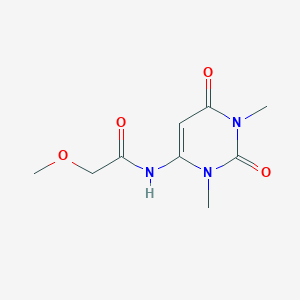

N-(1,3-二甲基-2,6-二氧基嘧啶-4-基)-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

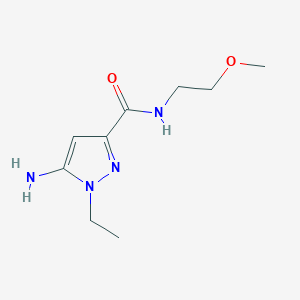

“N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have shown therapeutic interest and have been used in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidine derivatives is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines . For each compound, the biological activity and the synthetic route are presented .Molecular Structure Analysis

The molecular formula of “N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is C14H15N3O4 . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyridopyrimidine derivatives are considered in the synthesis methods . The reactions involved one-pot multicomponent reactions of aryl aldehydes, barbituric or thiobarbituric acids and 2-aminopyrimidine .科学研究应用

化学合成和生物活性

N-(1,3-二甲基-2,6-二氧嘧啶-4-基)-2-甲氧基乙酰胺由于其结构的独特性,可用作合成具有显著生物活性的各种杂环化合物的先驱。该化合物的反应性已被探索用于创建新型苯并二呋喃基、三嗪、氧杂二氮杂卓和噻唑并嘧啶衍生物,这些衍生物表现出抗炎和镇痛特性。这些衍生物是使用以维斯那金酮或凯林酮为起始原料的反应合成的。新化合物对环氧合酶-1/2 (COX-1/COX-2) 表现出抑制活性,并显示出有希望的镇痛和抗炎活性,表明它们作为治疗剂在控制疼痛和炎症方面的潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

放射性配体成像应用

N-(1,3-二甲基-2,6-二氧嘧啶-4-基)-2-甲氧基乙酰胺的化学结构也适用于使其能够用于放射性配体成像以进行医学诊断的修饰。例如,该化合物的衍生物已被设计和合成,用于通过正电子发射断层扫描 (PET) 选择性成像转运蛋白 (18 kDa)。这些衍生物通过允许掺入氟-18 的修饰,能够对炎症和癌症进行体内成像,展示了该化合物在诊断工具开发中的效用 (Dollé、Hinnen、Damont 等,2008)。

抗真菌应用

在抗菌研究领域,N-(1,3-二甲基-2,6-二氧嘧啶-4-基)-2-甲氧基乙酰胺的衍生物已合成并评估了其对重要真菌类型的抗真菌作用。这些研究揭示了该化合物的衍生物作为潜在的抗真菌剂,为开发针对真菌感染的新疗法提供了基础 (Jafar、Abdul Mahdi、Hadwan 和 Alameri,2017)。

抗惊厥应用

还对 N-(1,3-二甲基-2,6-二氧嘧啶-4-基)-2-甲氧基乙酰胺衍生物的抗惊厥潜力进行了探索。这些研究导致合成了硫代嘧啶的 S-乙酰胺衍生物,在临床前模型中显示出中度的抗惊厥活性。这项研究为基于该化合物修饰开发新的抗惊厥药物开辟了途径 (Severina、Skupa、Voloshchuk 和 Georgiyants,2020)。

未来方向

属性

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-11-6(10-7(13)5-16-3)4-8(14)12(2)9(11)15/h4H,5H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQKIGUQCIPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2734895.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)

![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)

![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)

![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)

![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)